(4-methoxyphenyl)(1H-pyrazol-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-methoxyphenyl)(1H-pyrazol-1-yl)methanone: is an organic compound that belongs to the class of phenylpyrazoles. These compounds are characterized by a pyrazole ring attached to a phenyl group. The molecular formula of this compound is C12H12N2O2, and it has a molecular weight of 216.24 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-methoxyphenyl)(1H-pyrazol-1-yl)methanone typically involves the reaction of 4-methoxybenzoyl chloride with 1H-pyrazole in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature . The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
(4-methoxyphenyl)(1H-pyrazol-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions with reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenylpyrazoles.
Scientific Research Applications
(4-methoxyphenyl)(1H-pyrazol-1-yl)methanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-methoxyphenyl)(1H-pyrazol-1-yl)methanone involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s effects are mediated through pathways involving enzyme inhibition and modulation of biochemical processes .
Comparison with Similar Compounds
Similar Compounds
- (4-Methoxyphenyl)(1H-pyrrol-2-yl)methanone
- (5-Amino-1-(4-chlorophenyl)-1H-pyrazol-4-yl)(4-methoxyphenyl)methanone
- (5-Amino-1-(2-methoxyphenyl)-1H-pyrazol-4-yl)(2-methylphenyl)methanone
Uniqueness
(4-methoxyphenyl)(1H-pyrazol-1-yl)methanone is unique due to its specific substitution pattern on the phenyl ring and the presence of the pyrazole moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C11H10N2O2 |
---|---|
Molecular Weight |
202.21 g/mol |
IUPAC Name |
(4-methoxyphenyl)-pyrazol-1-ylmethanone |
InChI |
InChI=1S/C11H10N2O2/c1-15-10-5-3-9(4-6-10)11(14)13-8-2-7-12-13/h2-8H,1H3 |
InChI Key |
VRLSMPKJDIYPNY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2C=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.